4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one: . This compound features a thiadiazole ring, a quinoxaline moiety, and a carbonyl group, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The quinoxaline portion is often synthesized through the condensation of 1,2-diamines with ketones or aldehydes, followed by cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine
The compound has been investigated for its medicinal properties, including potential antimicrobial, antiviral, and anticancer activities. Its derivatives could be developed into therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring, in particular, can bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Quinoxaline derivatives
Thiadiazole-based bioactive molecules
Uniqueness
What sets 4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Properties
IUPAC Name |
4-(4-methylthiadiazole-5-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-11(19-15-14-7)12(18)16-6-10(17)13-8-4-2-3-5-9(8)16/h2-5H,6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNMTFAUHXMOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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